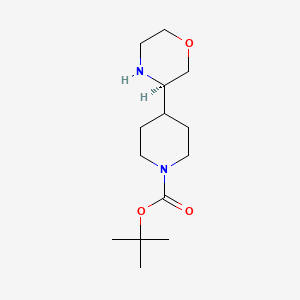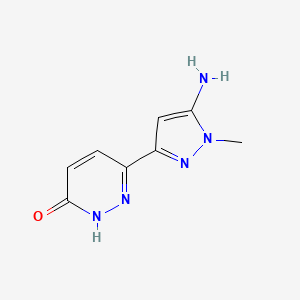
6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both a pyrazole and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 5-amino-1-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with ethyl acetoacetate, followed by methylation and subsequent amination.
Formation of the Pyridazinone Ring: The next step involves the cyclization of the pyrazole derivative with a suitable dicarbonyl compound to form the pyridazinone ring. This can be achieved through the reaction of the pyrazole derivative with diethyl oxalate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and autoimmune diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in inflammatory signaling pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazol-3-ol
- 3-(5-amino-1-methyl-1H-pyrazol-3-yl)-2-methylphenol
Uniqueness
6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Properties
Molecular Formula |
C8H9N5O |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(5-amino-1-methylpyrazol-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H9N5O/c1-13-7(9)4-6(12-13)5-2-3-8(14)11-10-5/h2-4H,9H2,1H3,(H,11,14) |
InChI Key |
IICGAVPXLQHFOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NNC(=O)C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




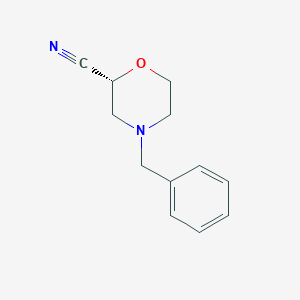
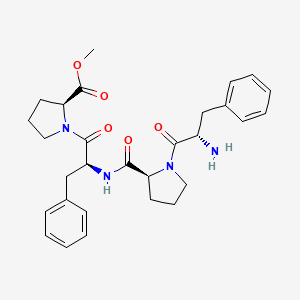
amine](/img/structure/B13332329.png)



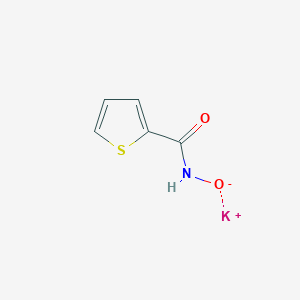

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
